2-[Bis(4-chlorophenyl)methyl]-2H-1,2,3-benzotriazole
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Overview
Description
2-[Bis(4-chlorophenyl)methyl]-2H-1,2,3-benzotriazole is a chemical compound with the molecular formula C19H13Cl2N3 and a molecular weight of 354.23. It is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in medicinal chemistry, material sciences, and as a synthetic auxiliary .
Preparation Methods
The preparation of 2-[Bis(4-chlorophenyl)methyl]-2H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with bis(4-chlorophenyl)methane under specific conditions. The benzotriazole fragment is known for its versatility, acting as an excellent leaving group, electron-donating or electron-withdrawing group, anion precursor, and radical precursor . Industrial production methods may involve large-scale synthesis using readily available reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[Bis(4-chlorophenyl)methyl]-2H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzotriazole moiety can participate in substitution reactions, where the chlorine atoms may be replaced by other substituents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
2-[Bis(4-chlorophenyl)methyl]-2H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential in biological studies, including antimicrobial and antiviral activities.
Medicine: Benzotriazole derivatives, including this compound, have been explored for their medicinal properties, such as anticancer and anti-inflammatory activities.
Industry: The compound is used in material sciences, including as a corrosion inhibitor and UV filter.
Mechanism of Action
The mechanism of action of 2-[Bis(4-chlorophenyl)methyl]-2H-1,2,3-benzotriazole involves its interaction with molecular targets through non-covalent interactions, such as π–π stacking and hydrogen bonding. These interactions enable the compound to bind with enzymes and receptors in biological systems, leading to its diverse biological properties .
Comparison with Similar Compounds
2-[Bis(4-chlorophenyl)methyl]-2H-1,2,3-benzotriazole can be compared with other benzotriazole derivatives, such as:
Benzimidazole-substituted benzotriazole: Known for its antiviral effects.
Benzoxazine derivatives: Used in the synthesis of various heterocyclic compounds.
Quinazoline derivatives: Explored for their medicinal properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities.
Properties
IUPAC Name |
2-[bis(4-chlorophenyl)methyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)24-22-17-3-1-2-4-18(17)23-24/h1-12,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLKESBUFPBWFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(N=C2C=C1)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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